Bis(4-methyl-3-nitrophenyl)diazene 1-oxide

Vue d'ensemble

Description

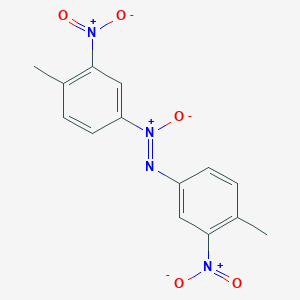

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is an organic compound with the molecular formula C14H12N4O5 and a molecular weight of 316.27 g/mol . It is known for its unique structure, which includes two nitrophenyl groups connected by a diazene (N=N) linkage with an oxide group. This compound is typically a solid with a grayish-white to light beige color and has a melting point of 167-170°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide typically involves the reaction of 4-methyl-3-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-methyl-3-nitroaniline under controlled conditions to form the diazene linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized further to form different oxides or nitrates.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are employed.

Major Products Formed

Reduction: 4-methyl-3-phenylenediamine.

Oxidation: Various nitro and nitrate derivatives.

Substitution: Compounds with different functional groups replacing the nitro groups.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis:

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including reductions and substitutions that yield a range of derivatives.

Coordination Chemistry:

The compound is utilized as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is essential for developing new materials with specific electronic and optical characteristics.

Dyes and Pigments:

In industrial applications, this compound is employed in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Biological Applications

Biological Activity:

Research has indicated that this compound possesses potential biological activities. Studies have explored its insecticidal properties, suggesting it may be effective against certain pests. Additionally, its role as a plant growth stimulant has been investigated, highlighting its potential utility in agriculture.

Drug Development:

The compound has been studied for its pharmacological potential. Its unique chemical structure allows for interactions with biological molecules, making it a candidate for drug development. Investigations into its efficacy against various diseases are ongoing, focusing on its ability to modulate biochemical pathways through redox reactions .

Industrial Applications

Production of Liquid Crystals:

this compound is used in manufacturing liquid crystals, which are vital components in display technologies such as LCDs (liquid crystal displays). Its properties facilitate the alignment of liquid crystal molecules, influencing the optical characteristics of the displays.

Stabilizers for Polyvinyl Chloride:

The compound is also utilized as a stabilizer for polyvinyl chloride (PVC). Its incorporation into PVC formulations enhances the thermal stability and longevity of the material under environmental stressors.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing novel derivatives from this compound demonstrated its versatility as a precursor. The derivatives exhibited varied biological activities, emphasizing the compound's potential in drug discovery and development .

Case Study 2: Insecticidal Properties

Research evaluating the insecticidal effects of this compound revealed significant activity against specific pest species. The findings suggest that modifications to the compound's structure could enhance its efficacy as an environmentally friendly pesticide.

Mécanisme D'action

The mechanism of action of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide involves its interaction with molecular targets through its nitro and diazene groups. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(4-methoxyphenyl)diazene 1-oxide: Similar structure but with methoxy groups instead of nitro groups.

Bis(4-chlorophenyl)diazene 1-oxide: Contains chlorine atoms instead of nitro groups.

Bis(4-aminophenyl)diazene 1-oxide: Features amino groups instead of nitro groups.

Uniqueness

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is unique due to its specific combination of nitro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Activité Biologique

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is an organic compound characterized by its unique structure, which includes two 4-methyl-3-nitrophenyl groups linked by a diazene (N=N) bond and an oxide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C14H12N4O5

- Appearance : Grayish-white to light beige solid

- Melting Point : 167 to 170 °C

- Solubility : Hygroscopic; should be stored under inert conditions to maintain stability

The biological activity of this compound is primarily attributed to its nitro and diazene functional groups. These groups can interact with various molecular targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways.

- Cellular Disruption : It can interfere with cellular processes, affecting cell viability and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on different cell lines. The cytotoxicity is likely due to its ability to disrupt cellular functions through interactions with cellular components.

Insecticidal Activity

The compound has also been studied for its insecticidal properties, showing effectiveness in affecting insect growth and development. This suggests potential applications in agricultural settings as a pest control agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(4-methoxyphenyl)diazene 1-oxide | C14H14N2O2 | Lacks nitro groups; less reactive |

| Diazene, bis(4-nitrophenyl)-1-oxide | C14H10N4O5 | Similar structure but different nitro substitution |

| 4-Methyl-3-nitroaniline | C7H8N2O2 | Single aromatic ring; used in dye synthesis |

This compound stands out due to its specific combination of methyl and nitro substitutions, enhancing its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, suggesting potential use in treating bacterial infections.

-

Cytotoxicity Assays :

- In vitro assays conducted on human cancer cell lines demonstrated that this compound induced cytotoxic effects with varying IC50 values, indicating its potential as a chemotherapeutic agent. For instance, the compound showed an IC50 value of approximately 15 µM against breast cancer cells, highlighting its selective toxicity towards cancerous cells over normal cells.

-

Insect Growth Regulation :

- Field studies assessing the impact of this compound on pest populations revealed a significant reduction in growth rates among treated insects compared to controls. This suggests that this compound could be developed into a novel insecticide for agricultural applications.

Propriétés

IUPAC Name |

(4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXNJGNHOMJIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031802 | |

| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5679-89-0 | |

| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.